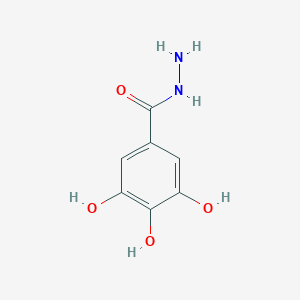

3,4,5-Trihydroxybenzhydrazide

Vue d'ensemble

Description

3,4,5-Trihydroxybenzhydrazide, also known as 3,4,5-trihydroxybenzohydrazide, is an organic compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It appears as a colorless crystal or white crystalline powder and is slightly soluble in water but soluble in acidic or alkaline solutions . This compound is known for its strong reducing properties and chelating abilities, allowing it to form complexes with certain metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4,5-Trihydroxybenzhydrazide can be synthesized through the reaction of 3,4,5-trihydroxybenzaldehyde with hydrazine . The reaction typically occurs in an anhydrous ethanol solvent at 298 K, requiring prolonged heating and stirring to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of larger reaction vessels, controlled heating, and efficient stirring mechanisms to ensure uniformity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,5-Trihydroxybenzhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antioxidant Activity

3,4,5-Trihydroxybenzhydrazide has been studied for its antioxidant properties. It exhibits the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. Research indicates that THBH can inhibit lipid peroxidation and protect cellular components from oxidative damage, making it a candidate for therapeutic applications in conditions like cardiovascular diseases and neurodegenerative disorders .

Antimicrobial Properties

Recent studies have shown that THBH possesses antimicrobial activity against various pathogenic microorganisms. Its effectiveness against bacteria and fungi suggests potential use in developing new antimicrobial agents. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

THBH has demonstrated anti-inflammatory properties in vitro. By inhibiting pro-inflammatory cytokines and mediators, it may serve as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is necessary to elucidate its precise mechanisms of action and efficacy in vivo .

Analytical Chemistry Applications

Chromatographic Techniques

In analytical chemistry, this compound is utilized as a derivatizing agent for the analysis of carbonyl compounds. It forms stable hydrazones that can be easily detected using chromatographic methods such as HPLC (High-Performance Liquid Chromatography). This application enhances the sensitivity and specificity of carbonyl detection in complex mixtures .

Spectrophotometric Analysis

THBH is also employed in spectrophotometric assays for the quantification of metal ions. Its ability to form colored complexes with certain metal ions allows for the development of sensitive analytical methods for environmental monitoring and quality control in various industries .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is investigated as a building block for synthesizing novel polymeric materials. Its functional groups enable the formation of cross-linked networks that enhance mechanical properties and thermal stability. These materials have potential applications in coatings, adhesives, and composites .

Nanomaterials Synthesis

THBH has been explored as a precursor for synthesizing metal nanoparticles through reduction reactions. The resulting nanoparticles exhibit unique optical and electronic properties suitable for applications in catalysis, sensors, and drug delivery systems. The controlled synthesis of these nanoparticles using THBH can lead to advancements in nanotechnology

Case Studies

Mécanisme D'action

The mechanism of action of 3,4,5-trihydroxybenzhydrazide primarily involves its strong reducing properties and ability to chelate metal ions . By forming complexes with metal ions, it can alter their chemical reactivity and biological availability. This chelation process is crucial in its role as an analytical reagent and in potential pharmaceutical applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-Trihydroxybenzoic acid:

3,4-Dihydroxybenzhydrazide: Lacks one hydroxyl group compared to 3,4,5-trihydroxybenzhydrazide.

3,5-Dihydroxybenzhydrazide: Similar structure but with hydroxyl groups in different positions.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and hydrazide functionality, which confer distinct chemical properties such as strong reducing power and chelating ability. These properties make it particularly useful in analytical chemistry and potential pharmaceutical applications.

Activité Biologique

3,4,5-Trihydroxybenzhydrazide (CAS Number: 5782-85-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, chelation abilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to a benzhydrazide structure. This configuration is crucial for its biological activity, particularly in enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The presence of hydroxyl groups significantly contributes to its effectiveness.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | 15 |

| Escherichia coli | 100 µg/mL | 12 |

| Pseudomonas aeruginosa | 75 µg/mL | 14 |

The compound demonstrated varying degrees of activity against the tested strains, showing the highest efficacy against Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function due to the chelation of essential metal ions necessary for bacterial growth .

Chelation Properties

This compound acts as a chelating agent , which allows it to form stable complexes with metal ions such as iron and copper. This property is particularly relevant in biological systems where metal ions play critical roles in enzymatic reactions and cellular processes.

Table 2: Chelation Efficiency of this compound

| Metal Ion | Stability Constant (log K) |

|---|---|

| Iron (Fe²⁺) | 6.5 |

| Copper (Cu²⁺) | 5.8 |

| Cobalt (Co²⁺) | 4.9 |

The ability to chelate metal ions may contribute to its potential use in treating conditions associated with metal ion imbalances, such as neurodegenerative diseases .

Therapeutic Applications

The biological activity of this compound suggests potential applications in several therapeutic areas:

- Antimicrobial Therapy : Due to its effectiveness against resistant strains of bacteria, it may serve as a lead compound for developing new antibiotics.

- Metal Ion Chelation Therapy : Its chelating properties could be harnessed in therapies aimed at reducing metal toxicity or in conditions like hemochromatosis.

- Antioxidant Activity : The hydroxyl groups may also impart antioxidant properties, making it a candidate for research into protective agents against oxidative stress-related conditions .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various hydrazides including this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls. -

Case Study on Chelation Therapy :

Research highlighted the use of this compound in animal models for reducing metal-induced toxicity. The compound effectively lowered serum levels of heavy metals and improved organ function markers.

Q & A

Q. Basic: What are the optimal synthetic routes for 3,4,5-trihydroxybenzhydrazide, and how can reaction conditions be controlled to avoid unexpected byproducts?

Methodological Answer:

The compound is typically synthesized via refluxing gallic acid derivatives with hydrazine hydrate. For example, gallic hydrazide can be prepared by reacting 3,4,5-trihydroxybenzoate with hydrazine hydrate in ethanol under stirring for 30 minutes, followed by filtration and recrystallization . To minimize byproducts, strict stoichiometric control (e.g., 1:1 molar ratio of hydrazine to aldehyde derivatives) and solvent selection (e.g., ethanol or DMSO) are critical. Evidence shows that deviations, such as using nickel(II) perchlorate without proper pH adjustment, can lead to unintended products like hydrazidium cations . Adding triethylamine as a base during reflux may stabilize intermediates and reduce side reactions .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- X-ray diffraction (XRD): Resolves crystal packing, dihedral angles (e.g., 12.5° for hydrazidium cations vs. 19.0° for neutral hydrazide ), and non-covalent interactions (O–H⋯O, π-π stacking).

- FT-IR and UV-Vis spectroscopy: Identify functional groups (e.g., N–H stretches at ~3200 cm⁻¹) and electronic transitions in metal complexes .

- Elemental analysis and molar conductivity: Confirm ligand-metal stoichiometry and charge neutrality in coordination complexes .

- Thermogravimetric analysis (TGA): Assess thermal stability and hydration states .

Q. Advanced: How can researchers resolve contradictions in structural data, such as dihedral angles, when comparing this compound derivatives with analogous compounds?

Methodological Answer:

Discrepancies in dihedral angles (e.g., 12.5° in hydrazidium cations vs. 30.52° in trimethoxy analogs ) arise from substituent effects and intermolecular forces. To resolve contradictions:

Comparative crystallography: Analyze isostructural analogs to isolate substituent impacts (e.g., methoxy vs. hydroxy groups).

Computational modeling: Use density functional theory (DFT) to simulate steric and electronic contributions to planarity.

Refinement protocols: Apply restraints (e.g., ISOR commands) to address disorder in XRD data, as seen in racemic twin structures .

Q. Advanced: What strategies are employed in designing Schiff base ligands from this compound for specific metal coordination geometries?

Methodological Answer:

To tailor metal complexes (e.g., octahedral Zn(II) vs. tetrahedral Ni(II) ):

Ligand functionalization: Introduce electron-withdrawing/donating groups (e.g., bromo substituents in GHL1 ) to modulate metal-ligand bond strength.

Solvent and pH control: Use ethanol/water mixtures to stabilize specific oxidation states and protonation states of hydrazide moieties.

Stoichiometric tuning: Adjust metal-to-ligand ratios (e.g., 1:1 for mononuclear complexes vs. 1:2 for binuclear species).

Q. Advanced: How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the supramolecular architecture of this compound crystals?

Methodological Answer:

In crystal lattices, the compound forms 3D networks via:

- Hydrogen bonds: O–H⋯O and N–H⋯O interactions between hydrazide moieties, perchlorate anions, and water molecules (Table 1 in ).

- π-π interactions: Between aromatic rings (centroid-centroid distances: 3.486–3.559 Å ), stabilizing layered structures.

- C–H⋯O contacts: Contribute to edge-to-face packing motifs.

To analyze these, employ Hirshfeld surface analysis and energy frameworks in crystallographic software (e.g., CrystalExplorer).

Q. Basic: What are the common challenges in recrystallizing this compound, and how can purity be optimized?

Methodological Answer:

Challenges include solvent selection and hydrate formation. For purity:

- Use DMSO or ethanol-water mixtures for slow evaporation, yielding colorless crystals .

- Avoid high-temperature recrystallization to prevent decomposition.

- Monitor pH to suppress protonation of hydrazide groups, which can alter solubility .

Q. Advanced: How can researchers address racemic twinning and disorder in the crystallographic refinement of this compound derivatives?

Methodological Answer:

- Twin refinement: Use software like SHELXL to refine twin laws (e.g., twin parameter refined to 0.28 in ).

- Anomalous dispersion: Employ Cu-Kα radiation to resolve absolute configuration in chiral centers.

- Disorder modeling: Apply restraints (e.g., riding H atoms, ISOR for anisotropic displacement ) to improve data accuracy.

Propriétés

IUPAC Name |

3,4,5-trihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCVSPDPLQWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343861 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-85-4 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5782-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.